molecular formula C14H12S2 B14332505 Methyl [1,1'-biphenyl]-2-carbodithioate CAS No. 104090-69-9

Methyl [1,1'-biphenyl]-2-carbodithioate

Cat. No.: B14332505
CAS No.: 104090-69-9
M. Wt: 244.4 g/mol
InChI Key: CEYAGHIGLHLNGZ-UHFFFAOYSA-N
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Description

Methyl [1,1'-biphenyl]-2-carbodithioate is a sulfur-containing organic compound characterized by a biphenyl backbone substituted with a methyl carbodithioate group (-SC(=S)OCH₃) at the 2-position. This structure confers unique chemical reactivity and physical properties, making it relevant in pharmaceutical and agrochemical research. The carbodithioate group enhances nucleophilicity and metal-binding capacity, distinguishing it from analogous carboxylate or carbamate derivatives.

Properties

CAS No.

104090-69-9

Molecular Formula

C14H12S2

Molecular Weight

244.4 g/mol

IUPAC Name

methyl 2-phenylbenzenecarbodithioate

InChI

InChI=1S/C14H12S2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

CEYAGHIGLHLNGZ-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1,1’-biphenyl]-2-carbodithioate typically involves the reaction of biphenyl derivatives with methylating agents and carbodithioate precursors. One common method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with carbon disulfide to form the corresponding dithiocarboxylate, which is then methylated using methyl iodide . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of methyl [1,1’-biphenyl]-2-carbodithioate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [1,1’-biphenyl]-2-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Substituted biphenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Carbodithioate vs. Carboxylate/Carbamate

The carbodithioate group (-SC(=S)OCH₃) in Methyl [1,1'-biphenyl]-2-carbodithioate contrasts with:

  • Carboxylate esters (e.g., Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate, CAS 114772-40-6): These lack sulfur atoms and exhibit higher polarity, influencing solubility in aqueous media. Carboxylates are more prone to hydrolysis under basic conditions compared to carbodithioates, which resist hydrolysis due to sulfur’s electron-withdrawing effects .
  • Carbamates (e.g., thiophanate-methyl): Carbamates (-OC(=O)NH-) are nitrogen-containing analogs with pesticidal applications.

Physicochemical Properties

Property This compound Methyl Biphenyl Carboxylate Thiophanate-methyl (Carbamate)
Solubility Low in water; moderate in organic solvents High in polar solvents Moderate in water
Stability Resistant to hydrolysis Hydrolyzes under basic pH Degrades in acidic conditions
Reactivity Nucleophilic at sulfur sites Electrophilic at carbonyl Reacts via NH group
Applications Pharmaceutical intermediates Drug impurities Pesticide

Data inferred from structural analogs in

Pharmacological and Industrial Relevance

  • Pharmaceuticals: Biphenyl carbodithioates are less documented than carboxylate impurities (e.g., Impurity H in Azilsartan, CAS 114772-40-6) but may serve as intermediates in metal-catalyzed coupling reactions.
  • However, their sulfur atoms may confer antifungal activity through thiol-group disruption in pathogens .

Notes on Evidence Limitations

  • Comparisons are extrapolated from structurally related compounds in pharmaceuticals (e.g., biphenyl carboxylates) and agrochemicals (carbamates) .

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